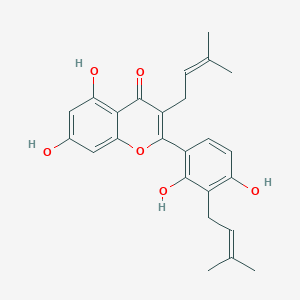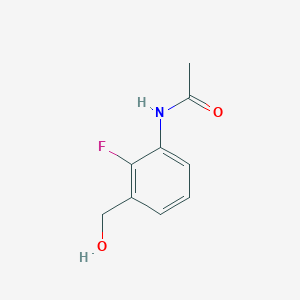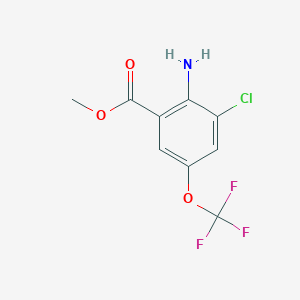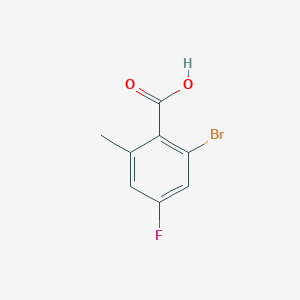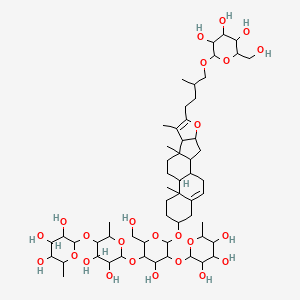
Pseudoproto Pb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudoproto Pb is a synthetic, organometallic compound that has been used in scientific research due to its unique properties and wide range of applications. It is a versatile compound that has been studied for its ability to act as a catalyst, a ligand, and a reagent. It is also used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Understanding Antibiotic Resistance
Pseudomonas aeruginosa, a pathogen studied in relation to Pseudoproto Pb, demonstrates antibiotic resistance, especially to ciprofloxacin. Research has focused on understanding this resistance mechanism to combat the pathogen more effectively. In one study, the global transcriptional response of P. aeruginosa to ciprofloxacin was characterized, revealing down-regulation in various metabolic processes and identifying genes that contribute to antibiotic resistance (Cirz et al., 2006).
Ecological Field Experiments
The concept of pseudoreplication, pertinent in ecological field experiments, has been explored in research. Pseudoreplication refers to the use of inappropriate statistical methods in experiments where treatments are not replicated or replicates are not statistically independent. This concept is essential in designing robust ecological experiments (Hurlbert, 1984).
Environmental Health and Bioaccessibility
Studies have examined the bioaccessibility of metals like Cd and Pb in contaminated soils, a key concern in environmental health. For instance, an investigation evaluated the bioaccessibility of these metals in various soils, providing insights into the risks associated with exposure to environmental pollutants (Pelfrêne et al., 2013).
Climate Field Reconstruction Techniques
In the field of climate science, pseudoproxy experiments (PPEs) have been used to evaluate paleoclimate reconstruction methods. These experiments help in understanding the performance of climate field reconstruction techniques under realistic conditions, thereby enhancing the accuracy of climate models (Wang et al., 2013).
Pharmaceutical Research
Pseudolaric Acid B (PAB), derived from Pseudolarix kaempferi, has been studied for its potential in cancer therapy. This compound disrupts microtubule networks in cancer cells and shows efficacy in circumventing multidrug resistance, highlighting its potential in pharmaceutical applications (Wong et al., 2005).
Biofilms in Disease
Pseudomonas aeruginosa's ability to grow in biofilms contributes significantly to its pathogenicity, making it a focal point in infectious disease research. Understanding the growth of P. aeruginosa in biofilms is crucial for developing new treatment strategies against infections caused by this bacterium (Mulcahy et al., 2014).
Synthetic Biology
The use of Pseudomonas strains in synthetic biology, due to their metabolic, physiological, and stress-endurance traits, has been a subject of interest. These traits make Pseudomonas an ideal model organism for various biotechnological applications, including bioremediation and bioplastic production (Nikel et al., 2014).
Mécanisme D'action
Target of Action
Pseudoproto Pb, also known as Pseudoproto-Pb, is a compound that has been identified as a potential inhibitor for the HER2 and VEGFR2 cancer genes . These genes play a crucial role in cell growth and proliferation, and their overexpression is often associated with certain types of cancer .
Mode of Action
The mode of action of this compound involves its interaction with the HER2 and VEGFR2 targets. It has been suggested that this compound binds to these targets, thereby inhibiting their activity . This interaction and the resulting changes can lead to a decrease in cell proliferation and potentially to the death of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are those associated with the HER2 and VEGFR2 genes. By inhibiting these genes, this compound can disrupt the signaling pathways that promote cell growth and proliferation . The downstream effects of this disruption can include a reduction in tumor growth and size .
Result of Action
The result of this compound’s action is a potential decrease in the growth and proliferation of cancer cells. This is achieved through its inhibitory effect on the HER2 and VEGFR2 genes . In addition, this compound has been shown to have potential cytotoxic effects against HepG2 cells .
Propriétés
IUPAC Name |
2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H92O25/c1-21(20-72-51-43(67)41(65)38(62)33(18-58)78-51)8-11-31-22(2)35-32(77-31)17-30-28-10-9-26-16-27(12-14-56(26,6)29(28)13-15-57(30,35)7)76-55-50(82-53-45(69)40(64)37(61)24(4)74-53)47(71)49(34(19-59)79-55)81-54-46(70)42(66)48(25(5)75-54)80-52-44(68)39(63)36(60)23(3)73-52/h9,21,23-25,27-30,32-55,58-71H,8,10-20H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSQNTRCEDPVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)OC4C(C(C(C(O4)C)O)O)O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CC9C8C(=C(O9)CCC(C)COC1C(C(C(C(O1)CO)O)O)O)C)C)C)CO)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H92O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1177.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
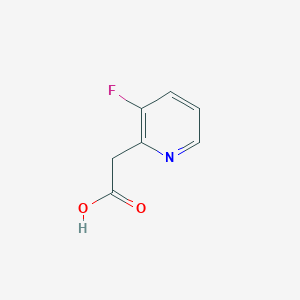

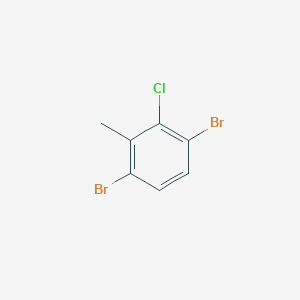



![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)

